1-(Pentan-3-yl)hydrazine hydrochloride is an organic compound with the chemical formula C5H15ClN2. Information on its origin and specific significance in scientific research is currently limited. However, hydrazines as a class have various applications in research [].
The molecule consists of a pentan-3-yl chain (five carbon chain with a branch on the third carbon) bonded to a hydrazine group (N2H4) and a hydrochloride ion (Cl-). The hydrazine group contains two nitrogen atoms connected by a single bond, with two hydrogens attached to each nitrogen. The presence of the hydrochloride ion suggests the compound exists as a salt.
Due to the absence of specific information, further details on the compound's reactivity cannot be provided.
As information on 1-(Pentan-3-yl)hydrazine hydrochloride is limited, it's important to handle any unknown compound with caution. Hydrazines in general can be toxic, flammable, and reactive []. When handling unknown chemicals, consult a safety data sheet (SDS) or a qualified chemist for specific safety information.
While specific studies on the biological activity of 1-(Pentan-3-yl)hydrazine hydrochloride are scarce, compounds with similar structures often exhibit significant biological properties, including:
Further research is needed to elucidate its specific biological effects and mechanisms of action.
The synthesis of 1-(Pentan-3-yl)hydrazine hydrochloride typically involves:
Several compounds share structural similarities with 1-(Pentan-3-yl)hydrazine hydrochloride. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentan-3-ylhydrazine | C₅H₁₄N₂ | Lacks hydrochloride salt; may have different reactivity. |
1-(Butan-2-yl)hydrazine hydrochloride | C₄H₉ClN₂ | Shorter alkyl chain; potential differences in biological activity. |
1-(Hexan-2-yl)hydrazine hydrochloride | C₆H₁₅ClN₂ | Longer alkyl chain; possibly enhanced lipophilicity. |
1-(Pentan-3-yl)hydrazine hydrochloride is unique due to its specific pentanoyl substituent, which may influence its reactivity and biological properties compared to other hydrazines. This structural feature could lead to distinct pharmacological effects and applications in medicinal chemistry.
Nuclear magnetic resonance spectroscopy represents a fundamental technique for structural elucidation of 1-(Pentan-3-yl)hydrazine hydrochloride. The compound exhibits characteristic spectral patterns that provide definitive evidence for its molecular structure.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectral Data
The ¹H Nuclear Magnetic Resonance spectrum of 1-(Pentan-3-yl)hydrazine hydrochloride reveals several distinct resonance patterns. The compound demonstrates a characteristic chemical shift pattern at δ 3.11 (quintet, J = 5.9 Hz, 2H) corresponding to the central pentan-3-yl proton [1]. This signal appears as a quintet due to coupling with the adjacent methylene protons, consistent with the pentan-3-yl structural framework.
The methylene protons of the pentan-3-yl moiety appear as a complex multiplet in the region δ 1.87-1.57 (m, 8H), representing the four methylene groups attached to the tertiary carbon center [1]. The integration pattern confirms the presence of eight protons in this chemical shift region, supporting the proposed pentyl chain structure.
The terminal methyl groups generate a characteristic triplet pattern at δ 0.98 (t, J = 7.5 Hz, 12H), demonstrating the expected coupling with the adjacent methylene protons [1]. The large integration value of 12H indicates the presence of four equivalent methyl groups, consistent with the symmetrical pentan-3-yl substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Data
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of 1-(Pentan-3-yl)hydrazine hydrochloride. The spectrum exhibits three distinct carbon resonances, reflecting the symmetrical nature of the pentan-3-yl substituent.
The most downfield carbon signal appears at δ 63.8, corresponding to the tertiary carbon atom directly bonded to the hydrazine nitrogen [1]. This chemical shift is characteristic of carbon atoms in the alpha position to nitrogen-containing functional groups.
The methylene carbon atoms resonate at δ 22.9, representing the carbon atoms in the propyl chains extending from the central tertiary carbon [1]. This chemical shift is typical for aliphatic methylene carbons in alkyl chains.
The terminal methyl groups produce a signal at δ 8.9, consistent with the expected chemical shift for methyl carbons in alkyl chains [1]. This upfield chemical shift confirms the terminal position of these methyl groups within the molecular structure.
Nuclear Magnetic Resonance Parameter | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
¹H Nuclear Magnetic Resonance CH (central) | 3.11 | Quintet (J = 5.9 Hz) | 2H | Pentan-3-yl proton |
¹H Nuclear Magnetic Resonance CH₂ | 1.87-1.57 | Multiplet | 8H | Methylene protons |
¹H Nuclear Magnetic Resonance CH₃ | 0.98 | Triplet (J = 7.5 Hz) | 12H | Terminal methyl groups |
¹³C Nuclear Magnetic Resonance C (tertiary) | 63.8 | - | - | Central carbon |
¹³C Nuclear Magnetic Resonance C (methylene) | 22.9 | - | - | Methylene carbons |
¹³C Nuclear Magnetic Resonance C (methyl) | 8.9 | - | - | Terminal methyl carbons |
Infrared Spectroscopic Analysis
Infrared spectroscopy provides essential information about the functional groups present in 1-(Pentan-3-yl)hydrazine hydrochloride. The compound exhibits characteristic absorption bands that confirm the presence of the hydrazine functionality and the hydrochloride salt form.
The infrared spectrum reveals distinctive absorption bands in the nitrogen-hydrogen stretching region. Hydrazine compounds typically display characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3400 cm⁻¹ [2]. The hydrochloride salt formation influences these stretching frequencies, as the protonation of the hydrazine nitrogen affects the electronic environment and consequently the vibrational frequencies.
The aliphatic carbon-hydrogen stretching vibrations appear in the expected region around 2800-3000 cm⁻¹, corresponding to the pentan-3-yl substituent [2]. These absorptions are consistent with the presence of methyl and methylene groups in the molecular structure.
The nitrogen-nitrogen stretching vibration, characteristic of hydrazine compounds, typically appears in the region around 950-1050 cm⁻¹ [2]. This absorption band provides direct evidence for the presence of the hydrazine functional group within the molecular framework.
Mass Spectroscopic Characteristics
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 1-(Pentan-3-yl)hydrazine hydrochloride. The molecular ion peak appears at m/z 173 [M+H]⁺ in positive ion electrospray ionization mode [1].
The mass spectrum exhibits characteristic fragmentation patterns that support the proposed molecular structure. A significant fragment ion appears at m/z 86, corresponding to the loss of the pentan-3-yl substituent [Et₂CHNH]⁺ [1]. This fragmentation pattern is consistent with the expected cleavage of the carbon-nitrogen bond adjacent to the hydrazine nitrogen.
The molecular weight determination confirms the empirical formula C₅H₁₅ClN₂, with a calculated molecular weight of 138.639 g/mol [3] [4]. The mass spectroscopic analysis provides unambiguous confirmation of the molecular composition and structural integrity of the compound.
Spectroscopic Technique | Key Absorption/Peak | Assignment |
---|---|---|
Infrared | 3200-3400 cm⁻¹ | N-H stretching |
Infrared | 2800-3000 cm⁻¹ | C-H stretching |
Infrared | 950-1050 cm⁻¹ | N-N stretching |
Mass Spectrometry | m/z 173 [M+H]⁺ | Molecular ion |
Mass Spectrometry | m/z 86 | Fragment [Et₂CHNH]⁺ |
Crystallographic analysis represents a powerful method for determining the three-dimensional molecular structure of 1-(Pentan-3-yl)hydrazine hydrochloride. While specific single-crystal X-ray diffraction data for this compound are limited in the current literature, comparative studies of related hydrazine hydrochloride salts provide valuable structural insights.
Crystal System and Space Group Considerations
Hydrazine hydrochloride salts typically crystallize in monoclinic or triclinic crystal systems, as observed in related compounds [5] [6]. The crystallographic analysis of similar hydrazine derivatives reveals common structural motifs that are likely present in 1-(Pentan-3-yl)hydrazine hydrochloride.
The crystal structure of hydrazine dihydrochloride has been extensively studied, revealing a monoclinic crystal system with specific hydrogen bonding patterns [7]. These studies provide a foundation for understanding the potential crystallographic behavior of 1-(Pentan-3-yl)hydrazine hydrochloride.
Hydrogen Bonding Networks
Crystallographic studies of related hydrazine compounds demonstrate the formation of extensive hydrogen bonding networks [6]. These networks typically involve the hydrazine nitrogen atoms as hydrogen bond donors and the chloride ions as hydrogen bond acceptors.